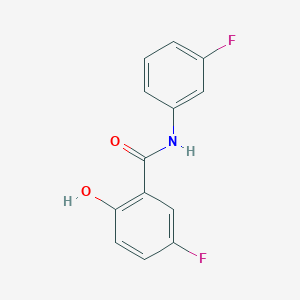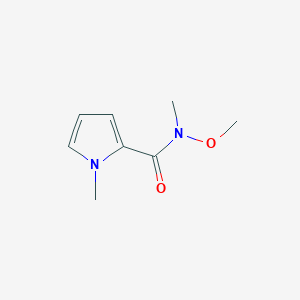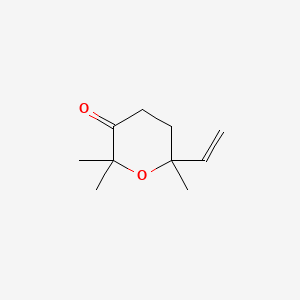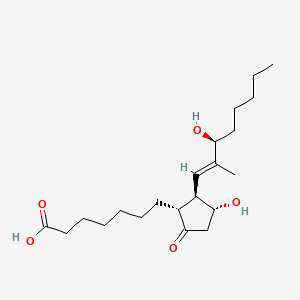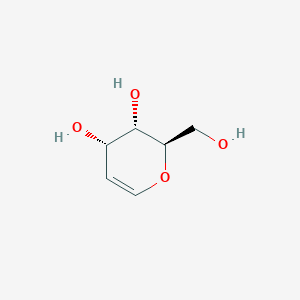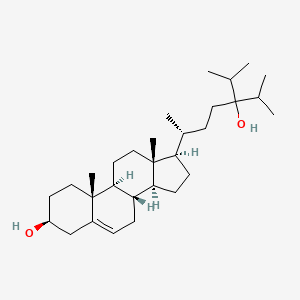
4,5-Dehydro-Capsaicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dehydro-Capsaicin is a naturally occurring compound found in chili peppers, specifically within the Capsicum genus. It is a capsaicinoid, a class of compounds responsible for the pungency of chili peppers. The molecular formula of this compound is C18H25NO3, and it has a molecular weight of 303.4 g/mol . This compound is known for its potential therapeutic applications and its role in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dehydro-Capsaicin typically involves the condensation of vanillylamine with a suitable acid chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve the extraction of capsaicinoids from chili peppers followed by purification processes. Techniques such as high-performance liquid chromatography (HPLC) are commonly used to isolate and purify this compound from other capsaicinoids .
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dehydro-Capsaicin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivative.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted amides and aromatic compounds.
Aplicaciones Científicas De Investigación
4,5-Dehydro-Capsaicin has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,5-Dehydro-Capsaicin involves its interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor. This receptor is a ligand-gated cation channel found on nociceptive nerve fibers. When this compound binds to TRPV1, it induces depolarization and the initiation of action potentials, leading to the sensation of pain. Prolonged exposure results in desensitization of the sensory neurons, reducing pain perception .
Comparación Con Compuestos Similares
Capsaicin: The most well-known capsaicinoid, responsible for the pungency of chili peppers.
Dihydrocapsaicin: A hydrogenated derivative of capsaicin with similar properties.
Nordihydrocapsaicin: Another capsaicinoid with a slightly different structure and potency.
Propiedades
Fórmula molecular |
C18H25NO3 |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
(4E,6Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnona-4,6-dienamide |
InChI |
InChI=1S/C18H25NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h4-6,8,10-12,14,20H,7,9,13H2,1-3H3,(H,19,21)/b5-4+,8-6- |
Clave InChI |
QHRKXNFUKSSHEC-LMJRQTCTSA-N |
SMILES isomérico |
CC(C)/C=C\C=C\CCC(=O)NCC1=CC(=C(C=C1)O)OC |
SMILES canónico |
CC(C)C=CC=CCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13422701.png)
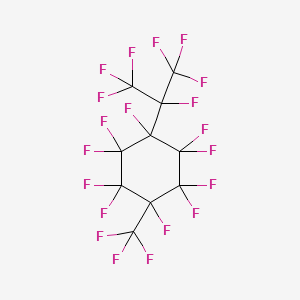
![1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene](/img/structure/B13422726.png)
![(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(3,3,3-trifluoropropanoyl)pyrrolidine-2-carboxamide](/img/structure/B13422728.png)
